molecular formula C8H10N6O B6227348 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one CAS No. 62239-69-4

3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B6227348
CAS No.: 62239-69-4
M. Wt: 206.2
InChI Key:
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Description

3-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of hydrazine derivatives with β-diketones or β-ketoesters in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides, amines, or alcohols in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical activities. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one has been studied for its potential biological activities. It has shown promise in assays related to enzyme inhibition, antimicrobial activity, and cytotoxicity against cancer cells.

Medicine: The compound's medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one exerts its effects depends on its molecular targets and pathways involved. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. In cancer research, it may interfere with specific signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole core structure and exhibit similar biological activities.

  • Triazine derivatives: Compounds containing the triazine ring structure are structurally related and often possess similar chemical properties.

Uniqueness: 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one stands out due to its unique combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

62239-69-4

Molecular Formula

C8H10N6O

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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